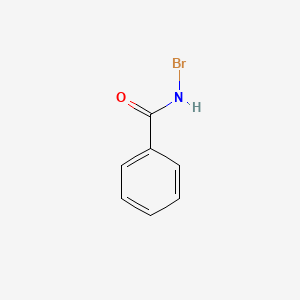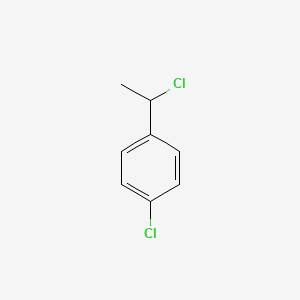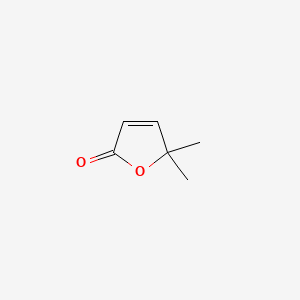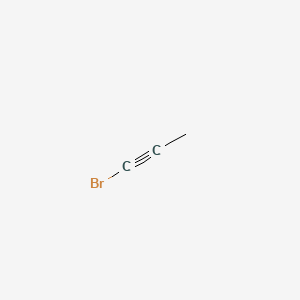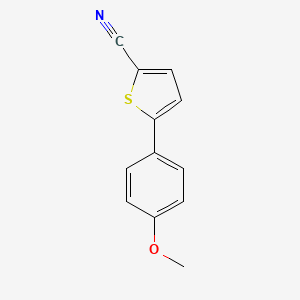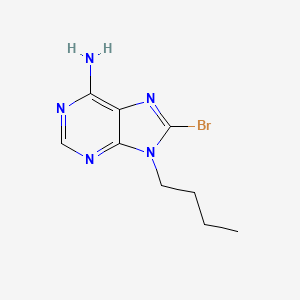
8-Bromo-9-butyl-9H-purin-6-amine
Vue d'ensemble
Description
“(8-bromo-9-butyl-9H-purin-6-yl)amine” is a chemical compound with the molecular formula C9H12BrN5 . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “(8-bromo-9-butyl-9H-purin-6-yl)amine” includes a butyl chain attached to a purine ring, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The purine ring carries an amino group at position 6 and a bromo group at position 8 .Physical and Chemical Properties Analysis
“(8-bromo-9-butyl-9H-purin-6-yl)amine” has a molecular weight of 270.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 269.02761 g/mol . The topological polar surface area is 69.6 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of fused dihydro-azepino and dihydro-diazepino purines, with potential application as antilipid peroxidation agents. These compounds were prepared from 8-bromo-9-butenylpurines, demonstrating the versatility of (8-bromo-9-butyl-9H-purin-6-yl)amine in synthetic chemistry (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).
Biological Activity and Applications
- It serves as a precursor in the synthesis of various biologically active compounds. For instance, research has shown its use in creating N-Methoxy-9-methyl-9H-purin-6-amines, which exhibit diverse amino/imino tautomeric ratios, relevant for understanding their biological activity and potential applications in medicinal chemistry (Roggen & Gundersen, 2008).
Pharmaceutical Research
- In pharmaceutical research, this compound has been involved in the synthesis of acyclic nucleoside and nucleotide analogs, which are significant for drug development and understanding nucleic acid biochemistry (Janeba, Holý, & Masojídková, 2000).
Antimicrobial and Antifungal Applications
- Derivatives of (8-bromo-9-butyl-9H-purin-6-yl)amine have been synthesized and tested for antimicrobial and antifungal activities. This demonstrates its potential use in developing new antimicrobial agents (Kinali-Demirci, İdil, & Dişli, 2014).
Enzyme Inhibition Studies
- Novel derivatives of this compound have been designed, synthesized, and tested for their inhibitory activity against acetylcholinesterase, an enzyme associated with neurodegenerative diseases. This application underlines the compound's significance in developing treatments for conditions like Alzheimer's Disease (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Mécanisme D'action
Target of Action
The primary target of 8-Bromo-9-butyl-9H-purin-6-amine is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known to interact with its target, the heat shock protein hsp 90-alpha
Result of Action
This compound is known to inhibit DNA single-strand break repair in cells . This suggests that it may have potential applications in the field of oncology, where inhibiting DNA repair mechanisms can prevent the proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
9H-Purin-6-amine, 8-bromo-9-butyl- is a DNA radiosensitizer that inhibits DNA single-strand break repair in cells .
Cellular Effects
The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA single-strand break repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 9H-Purin-6-amine, 8-bromo-9-butyl- exerts its effects through its interaction with DNA. It acts as a radiosensitizer, enhancing the effects of radiation on DNA by inhibiting the repair of single-strand breaks . This can lead to changes in gene expression and potentially disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Purin-6-amine, 8-bromo-9-butyl- on cells can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of 9H-Purin-6-amine, 8-bromo-9-butyl- can vary with different dosages in animal models. Specific information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is not currently available .
Transport and Distribution
Information on how 9H-Purin-6-amine, 8-bromo-9-butyl- is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Details on the subcellular localization of 9H-Purin-6-amine, 8-bromo-9-butyl- and its effects on activity or function are not currently available .
Propriétés
IUPAC Name |
8-bromo-9-butylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNQOCJLMQVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469393 | |
| Record name | 8-bromo-9-butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202136-43-4 | |
| Record name | 8-bromo-9-butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-9-butyl-9H-purin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
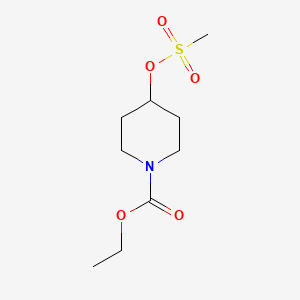
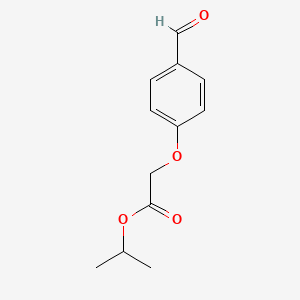

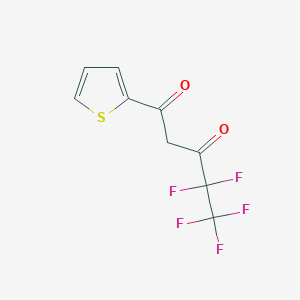


![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)
